6-Bromo-5-cyanonicotinic acid
CAS No.: 70416-51-2
Cat. No.: VC15956947
Molecular Formula: C7H3BrN2O2
Molecular Weight: 227.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70416-51-2 |
|---|---|
| Molecular Formula | C7H3BrN2O2 |
| Molecular Weight | 227.01 g/mol |
| IUPAC Name | 6-bromo-5-cyanopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H3BrN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12) |
| Standard InChI Key | BMPOVMSBQFFROA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1C#N)Br)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The core structure consists of a pyridine ring substituted with three functional groups:
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Carboxylic acid at position 3
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Cyano group (-C≡N) at position 5
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Bromine atom at position 6
This arrangement creates distinct electronic effects:
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The electron-withdrawing cyano group induces meta-directing effects
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Bromine's electronegativity (2.96 Pauling scale) polarizes the aromatic system
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The carboxylic acid group enables hydrogen bonding and salt formation
Comparative Structural Data
The positional isomerism between the 5-bromo-6-cyano and 6-bromo-5-cyano configurations significantly impacts molecular polarity and crystallographic packing, as demonstrated in related compounds .
Synthetic Pathways and Optimization
Ester Derivative Synthesis
The ethyl ester precursor is synthesized through:
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Bromination of nicotinic acid derivatives
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Cyanation via nucleophilic substitution
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Esterification with ethanol
Key reaction parameters from analogous syntheses :
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Temperature: 70°C optimal for bromination
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Catalyst: 1-3% iron powder maximizes yield (95%)
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Solvent: Thionyl chloride dual-function as solvent and reactant
Physicochemical Properties
Experimental Data from Analogues
The free acid's predicted properties:
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Water solubility: ~2.1 mg/mL (estimated via COSMO-RS)
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pKa: 2.1 (carboxylic acid), 4.3 (pyridinium)
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LogP: 1.8 ± 0.3 (calculated)
Reactivity and Functionalization
Halogen Exchange Reactions
The bromine substituent enables cross-coupling reactions:
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Suzuki-Miyaura with boronic acids
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Buchwald-Hartwig amination
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Ullmann-type couplings
Cyano Group Transformations
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Hydrolysis to amide (-CONH2) or carboxylic acid (-COOH)
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Reduction to amine (-CH2NH2)
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Cycloadditions in click chemistry
Carboxylic Acid Derivatives
| Derivative Type | Reagent | Application |
|---|---|---|
| Acid Chloride | SOCl2 | Nucleophilic acyl substitution |
| Amide | NH3/amine | Drug candidate synthesis |
| Hydrazide | Hydrazine | Coordination complexes |
Spectroscopic Characterization
Predicted Spectral Features
IR Spectroscopy (cm⁻¹):
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1690-1710 (C=O stretch)
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2210-2230 (C≡N)
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2500-3300 (broad, -OH)
¹H NMR (DMSO-d6, δ ppm):
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8.9 (d, 1H, H2)
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8.7 (d, 1H, H4)
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13.2 (s, 1H, -COOH)
13C NMR:
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165.5 (COOH)
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155.2 (C≡N)
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132.8-148.3 (pyridine carbons)
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